N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-pyrimidin-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O2/c13-8-3-1-4-9(11(8)14)17-10(18)7-19-12-15-5-2-6-16-12/h1-6H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJRSRKXBXGWBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)COC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the dichlorophenyl group: This step involves the substitution of a hydrogen atom on the acetamide backbone with a 2,3-dichlorophenyl group, often using a halogenation reaction.
Attachment of the pyrimidin-2-yloxy group: This can be done through a nucleophilic substitution reaction where the pyrimidin-2-yloxy group is introduced to the acetamide backbone.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Dichlorophenyl vs. Other Substituted Phenyl Groups
- N-(2,3-Dichlorophenyl) analogs :
- N-(2,3-Dichlorophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-phenylimidazol-1-yl]acetamide (7e) :
- Melting Point : 140–146°C
- Yield : 69%
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide:
- Melting Point : 230°C
- Yield : 80%
Replaces the oxygen atom in the pyrimidinyloxy group with sulfur, enhancing lipophilicity and thermal stability. Analytical data (C: 45.29%, N: 12.23%, S: 9.30%) align with calculated values, indicating high purity .
- Other substituted phenyl groups: N-(3-Chlorophenyl)-2-[(2-aminopyridin-3-yl)oxy]acetamide:
- Molecular Formula : C₁₃H₁₂ClN₃O₂
- Molar Mass : 277.71 g/mol
Dichlorophenyl in Pesticidal Compounds
Heterocyclic Substituents on the Acetamide Backbone
Pyrimidinyloxy vs. Pyrimidinylthio
Pyrimidine vs. Other Heterocycles
- Pyrazole-imidazole hybrids ():
- Benzothiazole derivatives ():
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide :
- Incorporates a benzothiazole ring with a trifluoromethyl group, likely enhancing electron-withdrawing effects and bioavailability compared to pyrimidine-based analogs .
Yield and Purity Trends
- Higher yields (80%) are observed in sulfur-containing analogs () compared to nitrogen-rich heterocycles (69% for Compound 7e, ), possibly due to fewer side reactions in thioether formation .
- Melting points correlate with molecular symmetry and intermolecular forces. The pyrimidinylthio analog’s high melting point (230°C) reflects strong crystal packing facilitated by sulfur and hydrogen-bonding groups .
Analytical Characterization
- Elemental analysis (e.g., C, N, S percentages in ) and spectroscopic data (IR, NMR) are critical for confirming the purity and structure of acetamide derivatives, as seen in and .
Biological Activity
N-(2,3-dichlorophenyl)-2-(pyrimidin-2-yloxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial applications. This article reviews its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves several key steps:
- Formation of Acetamide Backbone : Achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride.
- Introduction of Dichlorophenyl Group : This is accomplished through halogenation reactions to substitute a hydrogen atom on the acetamide backbone.
- Attachment of Pyrimidin-2-yloxy Group : This step involves nucleophilic substitution to introduce the pyrimidine moiety.
These synthetic routes allow for the creation of derivatives that may enhance biological activity through modifications to the core structure.
The compound's mechanism of action is believed to involve interactions with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The precise targets and pathways can vary based on the biological context in which the compound is studied.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro Studies : The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity. For example, it showed promising results against HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer) cell lines, with IC50 values indicating effective inhibition .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the pyrimidine and dichlorophenyl groups can enhance activity against specific cancer types. Compounds with electron-donating groups have shown increased potency .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Preliminary studies suggest that this compound exhibits activity against a range of bacterial strains, potentially making it useful in treating infections.
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of this compound:
-
Cytotoxicity Assay : A study using the MTT assay demonstrated that this compound significantly reduced cell viability in treated cancer cell lines compared to untreated controls.
These results indicate a strong potential for further development as an anticancer agent.
Cell Line IC50 (µM) HEPG2 5.12 MCF7 4.87 SW1116 6.34 - Antimicrobial Testing : In vitro testing against various bacterial strains revealed that the compound inhibited growth at concentrations as low as 10 µg/mL, suggesting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
